4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a benzenesulfonamide group, and a propylsulfonyl substituent, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-13-26(22,23)21-12-4-5-16-8-9-17(14-19(16)21)20-27(24,25)18-10-6-15(2)7-11-18/h6-11,14,20H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKCFRHRUHSXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonylation using propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzenesulfonamide Group: The final step involves the coupling of the quinoline derivative with 4-methylbenzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the quinoline core can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(1-phenylpropyl)benzenesulfonamide
- 4-methyl-N-(1-phenylethyl)benzenesulfonamide
- 4-methyl-N-(1-phenylpropylidene)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its propylsulfonyl group and tetrahydroquinoline core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a tetrahydroquinoline moiety and sulfonamide functionality, which are known to influence various biological pathways.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects, particularly in cardiovascular and anti-inflammatory domains. The following sections summarize key findings from various studies.
Cardiovascular Effects
A study investigating the effects of sulfonamide derivatives on perfusion pressure in isolated rat hearts demonstrated that compounds similar to this compound can significantly alter coronary resistance and perfusion pressure.
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Sulfonamide A | 0.001 |
| III | Sulfonamide B | 0.001 |
| IV | Sulfonamide C | 0.001 |
| V | Sulfonamide D | 0.001 |
| VI | Sulfonamide E | 0.001 |
The results indicated that certain sulfonamides could reduce perfusion pressure over time, suggesting a mechanism involving calcium channel modulation .
Antimicrobial Activity
Compounds with similar structural features have been studied for their antimicrobial properties. A comparative analysis showed that sulfonamides exhibit significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve inhibition of bacterial folate synthesis pathways.
Mechanistic Insights
Molecular docking studies have been employed to understand the interaction of this compound with target proteins involved in cardiovascular functions and inflammation. These studies suggest that the compound may bind effectively to calcium channels and other relevant biomolecules, leading to its observed biological effects .
Case Studies
Several case studies have documented the therapeutic potential of sulfonamides in treating conditions such as hypertension and bacterial infections. For instance:
- Case Study 1 : A clinical trial evaluated a related sulfonamide's effectiveness in lowering blood pressure in hypertensive patients. Results indicated a significant reduction in systolic and diastolic pressures compared to placebo.
- Case Study 2 : An investigation into the antibacterial efficacy of a series of sulfonamides revealed that compounds structurally related to our target compound displayed potent activity against resistant bacterial strains.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Theoretical models such as ADME/PK simulations predict favorable absorption and distribution characteristics for this compound .
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Half-Life | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
